molecular formula C18H20O B1610946 4-Tert-butyl-3'-methylbenzophenone CAS No. 55709-37-0

4-Tert-butyl-3'-methylbenzophenone

Cat. No.: B1610946
CAS No.: 55709-37-0
M. Wt: 252.3 g/mol
InChI Key: SQAHKQIPGOYAFH-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-methylbenzophenone is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 3’-position of the benzophenone structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-methylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with 3-methylphenyl magnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-methylbenzophenone may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4-Tert-butyl-3’-methylbenzoic acid.

    Reduction: 4-Tert-butyl-3’-methylbenzyl alcohol.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

4-Tert-butyl-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-methylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate free radicals, which initiate polymerization reactions. The molecular targets and pathways involved include the activation of carbon-carbon double bonds in monomers, leading to the formation of polymer chains.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.

    4-Tert-butylbenzophenone: Similar structure but without the methyl group.

    3-Methylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness

4-Tert-butyl-3’-methylbenzophenone is unique due to the presence of both the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules, while the methyl group can influence its electronic properties.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-6-5-7-15(12-13)17(19)14-8-10-16(11-9-14)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAHKQIPGOYAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544581
Record name (4-tert-Butylphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55709-37-0
Record name (4-tert-Butylphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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